Cas no 1256355-14-2 (3-Methoxy-5-propoxyphenylboronic acid)

3-Methoxy-5-propoxyphenylboronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds. Its methoxy and propoxy substituents enhance steric and electronic properties, improving selectivity in coupling reactions. This compound exhibits good stability under standard conditions and demonstrates compatibility with a range of substrates, making it valuable in pharmaceutical and materials science research. Its boronic acid functional group enables efficient transmetalation with palladium catalysts, ensuring high yields in complex molecular constructions. Suitable for use in organic synthesis, it offers reliable performance in constructing advanced aromatic frameworks.
3-Methoxy-5-propoxyphenylboronic acid structure
1256355-14-2 structure
Product Name:3-Methoxy-5-propoxyphenylboronic acid
CAS No:1256355-14-2
MF:C10H15BO4
MW:210.034703493118
MDL:MFCD17926489
CID:828137
PubChem ID:53216499
Update Time:2025-05-20

3-Methoxy-5-propoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Methoxy-5-propoxyphenyl)boronic acid
    • 3-METHOXY-5-PROPOXYPHENYLBORONIC ACID
    • BS-19828
    • E84429
    • CS-0175982
    • 1256355-14-2
    • (3-Methoxy-5-propoxyphenyl)boronicacid
    • MFCD17926489
    • AKOS015851635
    • DB-348403
    • Boronic acid, B-(3-methoxy-5-propoxyphenyl)-
    • DTXSID90681721
    • 3-Methoxy-5-propoxyphenylboronic acid
    • MDL: MFCD17926489
    • Inchi: 1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3
    • InChI Key: ANJXKRYTZHDYKI-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C=C(B(O)O)C=1)OC)CCC

Computed Properties

  • Exact Mass: 210.10600
  • Monoisotopic Mass: 210.1063391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • PSA: 58.92000
  • LogP: 0.16380

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3-Methoxy-5-propoxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1256355-14-2)3-Methoxy-5-propoxyphenylboronic acid
Order Number:A1111979
Stock Status:in Stock
Quantity:1g/5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:01
Price ($):156.0/526.0/1822.0
Email:sales@amadischem.com

Additional information on 3-Methoxy-5-propoxyphenylboronic acid

3-Methoxy-5-Propoxyphenylboronic Acid: A Comprehensive Overview

3-Methoxy-5-propoxyphenylboronic acid, also known by its CAS number 1256355-14-2, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique combination of substituents, including a methoxy group at the 3-position and a propoxy group at the 5-position on the phenyl ring, along with a boronic acid functional group. The presence of these groups makes it an excellent substrate for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has revolutionized modern organic synthesis.

The synthesis of 3-methoxy-5-propoxyphenylboronic acid typically involves multi-step processes that begin with the preparation of the corresponding phenol derivative. This is followed by protection of the phenolic hydroxyl group, introduction of the methoxy and propoxy substituents via nucleophilic aromatic substitution or other suitable methods, and finally, the installation of the boronic acid group through a boronate ester formation and subsequent hydrolysis. The precise control of reaction conditions is crucial to ensure high yields and purity of the final product.

In terms of applications, 3-methoxy-5-propoxyphenylboronic acid has found extensive use in the construction of biaryl compounds, which are integral components in many pharmaceutical agents and advanced materials. For instance, its ability to undergo Suzuki-Miyaura coupling with various aryl halides allows for the creation of complex molecular architectures with tailored electronic and steric properties. Recent studies have highlighted its utility in synthesizing heterocyclic frameworks that exhibit promising biological activities, such as anti-inflammatory and anticancer properties.

Beyond traditional organic synthesis, this compound has also emerged as a valuable building block in materials chemistry. Researchers have employed it in the fabrication of conjugated polymers and low-dimensional materials, where its electron-donating substituents contribute to enhanced charge transport properties. For example, incorporating 3-methoxy-5-propoxyphenylboronic acid into polymer backbones has led to improved efficiency in organic photovoltaic devices.

The unique combination of functional groups in 3-methoxy-5-propoxyphenylboronic acid also makes it an attractive candidate for click chemistry and other modular synthetic strategies. Its methoxy group provides additional reactivity through oxygen-centered interactions, while the propoxy group introduces flexibility into the molecule. These features enable its use in diverse applications ranging from catalysis to supramolecular chemistry.

From a mechanistic standpoint, recent investigations have shed light on the role of each substituent in influencing the reactivity of this compound during cross-coupling reactions. For instance, studies have demonstrated that the electron-donating methoxy group enhances the nucleophilicity of the boronic acid moiety, facilitating more efficient coupling under mild conditions. Conversely, the propoxy group imparts steric hindrance that can be exploited to control regioselectivity in certain transformations.

In summary, 3-methoxy-5-propoxyphenylboronic acid stands out as a multifaceted compound with immense potential across various chemical disciplines. Its ability to participate in a wide array of reactions while maintaining structural integrity positions it as an indispensable tool for researchers striving to design innovative molecules with targeted functionalities.

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Amadis Chemical Company Limited
(CAS:1256355-14-2)3-Methoxy-5-propoxyphenylboronic acid
A1111979
Purity:99%/99%/99%
Quantity:1g/5g/25g
Price ($):156.0/526.0/1822.0
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